molecular formula C13H14N2O5Zn B3148928 Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate CAS No. 66104-81-2

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

Cat. No.: B3148928
CAS No.: 66104-81-2
M. Wt: 343.6 g/mol
InChI Key: HKSAKGRLQPUPIZ-PPHPATTJSA-L
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Description

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a metal-organic complex with the molecular formula C₁₃H₁₄N₂O₅·Zn²⁺ and a molecular weight of 343.65 g/mol . Its structure features a pentanedioate (glutamate) backbone coordinated to a zinc(II) ion, with a 4-(methylamino)benzamido substituent. The compound is also known by its Chinese alias, L-对甲氨基苯甲酰谷氨酸锌, and is registered under CAS number 66104-81-2 .

Properties

IUPAC Name

zinc;(2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSAKGRLQPUPIZ-PPHPATTJSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742333
Record name Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66104-81-2
Record name Zinc (2S)-2-[4-(methylamino)benzamido]pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound exhibits unique structural features, including a pentanedioate backbone and a methylamino-substituted benzamide group, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄N₂O₅Zn
  • Molecular Weight : Approximately 343.6 g/mol
  • CAS Number : 66104-81-2

Zinc ions are essential for numerous biological processes, including enzyme function, protein stabilization, and cellular signaling. The compound's mechanism of action is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and potentially exhibiting antimicrobial properties .

Biological Activities

  • Enzyme Function : this compound may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects due to its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.
  • Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins .

Comparative Analysis

The following table compares this compound with other zinc complexes regarding their unique features and applications:

Compound NameMolecular FormulaUnique Features
Zinc(II) AcetateC₄H₆O₄ZnSimple acetate ligand; commonly used in organic synthesis
Zinc(II) ChlorideZnCl₂Inorganic salt; widely used as a Lewis acid
Zinc(II) GluconateC₁₂H₂₂O₁₃ZnOrganic salt; used as a dietary supplement
Zinc(II) (S)-2-AminobutanoateC₆H₈N₂O₂ZnContains an amino acid backbone; used in biochemistry
This compound C₁₃H₁₄N₂O₅Zn Unique combination of functional groups enhancing reactivity

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various zinc complexes, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Research : Research focused on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization. This finding supports its application in enzyme-based therapies .
  • Cellular Signaling Pathway Analysis : A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that this compound could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases .

Scientific Research Applications

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a zinc complex with the molecular formula C₁₃H₁₄N₂O₅Zn and a molecular weight of approximately 343.6 g/mol. It features a pentanedioate backbone with a methylamino-substituted benzamide group, distinguishing it structurally from other zinc complexes. This compound has garnered interest for its potential applications in materials science, biochemistry, and pharmacology.

Applications

This compound has applications across several domains. Zinc ions are crucial in various biological processes, including enzyme function, protein structure stabilization, and cellular signaling. The compound's mechanism of action is primarily due to its capacity to interact with different biomolecules, influencing metabolic pathways and potentially displaying antimicrobial properties.

Scientific Research Applications

  • Enzyme Function : this compound may enhance the activity of certain enzymes by stabilizing their structure. This stabilization is crucial for enzymes that require zinc as a cofactor for their catalytic activity.
  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects because of its ability to interact with bacterial cell walls or inhibit essential bacterial enzymes.
  • Cell Signaling : The compound may also play a role in cellular signaling pathways, particularly those related to immune responses and inflammation, by modulating the activity of signaling proteins.
  • Potential Therapeutic Roles : Studied for their potential therapeutic roles in treating various diseases.
  • Broad-Spectrum Inhibitors: α-Ketoamides as broad-spectrum inhibitors of coronavirus .

Case Studies and Research Findings

  • Antimicrobial Activity Study: A study investigated the antimicrobial efficacy of various zinc complexes, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Interaction Research: Research focusing on the interaction between this zinc complex and specific enzymes revealed that it could enhance enzyme activity through structural stabilization, supporting its application in enzyme-based therapies.
  • Cellular Signaling Pathway Analysis: A study explored the influence of zinc complexes on cellular signaling pathways involved in inflammation. The results showed that this compound could modulate these pathways, indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Complexes

Zinc(II) and Copper(II) Complexes with Hydrazone Ligands

Zinc(II) complexes, such as those studied by Despaigne et al. (2009), often adopt tetrahedral or octahedral geometries when coordinated to hydrazone ligands like 2-benzoylpyridine-methyl hydrazone . In contrast, Copper(II) analogs tend to form distorted square-planar or Jahn-Teller distorted octahedral structures due to d⁹ electronic configurations. For example, Kopylovich et al. (2011) reported polymeric and dimeric copper(II) complexes with 3-(ortho-substituted phenylhydrazo)pentane-2,4-diones, which exhibit fused six-membered metallocycles that enhance thermodynamic stability .

Table 1: Structural and Stability Comparison of Metal Complexes
Property Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate Copper(II) Complexes (Kopylovich et al., 2011)
Coordination Geometry Likely octahedral (based on ligand denticity) Octahedral/polymeric with fused metallocycles
Stability (DFT Calculations) Not explicitly reported Higher stability with fused 6-membered rings
Key Ligand (S)-2-(4-(methylamino)benzamido)pentanedioate 3-(Ortho-substituted phenylhydrazo)pentane-2,4-dione

The stability of copper(II) complexes is influenced by substituent effects on HOMO-LUMO gaps, whereas zinc(II) complexes generally prioritize ligand field stabilization .

Comparison with Ester Derivatives

Table 2: Physicochemical Comparison with Ester Analogs
Property Zinc(II) Complex Diethyl Ester
Molecular Weight 343.65 g/mol ~368.36 g/mol (estimated)
Solubility Likely polar (ionic character) Lipophilic (ester groups)
Applications Potential catalysis or biomedicine Prodrug synthesis or organic intermediates

The zinc complex’s ionic nature enhances water solubility, making it suitable for aqueous-phase reactions, while the ester derivative is better suited for lipid-rich environments .

Comparison with Pharmacologically Active Analogs

Methotrexate-related compounds, such as Methotrexate Related Compound B (C₁₉H₂₀N₈O₅), share structural motifs like the benzamido-pentanedioate backbone but incorporate pteridinyl groups for folate antagonism .

Table 3: Pharmacological Potential of Structural Analogs
Compound Key Functional Groups Reported Activity
Zinc(II) Complex Glutamate, benzamido, Zn²⁺ Not explicitly reported
Methotrexate Related Compound B Pteridinyl, benzamido, glutamate Anticancer (folate antagonist)
Dipotassium Salt (Patent, 2015) Pteridinyl, benzamido, glutamate Anticancer (explicitly reported)

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate, and how are intermediates characterized?

  • The synthesis typically involves coupling reactions between benzamido and amino acid derivatives. For example, catalytic hydrogenation of nitro groups (e.g., using Pd/H₂) and Mills coupling conditions (azo bond formation) are critical steps . Intermediates like (S)-diethyl 2-(4-nitrosobenzamido)pentanedioate are oxidized using Oxone® in biphasic systems . Final hydrolysis under alkaline conditions yields the carboxylate ligand, which is complexed with Zn²⁺ . Characterization relies on NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and MS for molecular weight confirmation .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Solubility is assessed via shake-flask methods in buffered solutions (pH 7.4) with UV-Vis quantification. Stability studies include monitoring degradation under varying temperatures (25–37°C) and light exposure using HPLC . Hydrolysis susceptibility is tested in alkaline media (e.g., 0.1 M NaOH), with kinetic parameters calculated from half-life measurements .

Q. What spectroscopic techniques are most effective for structural elucidation of this zinc complex?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., methylamino protons at δ 2.8–3.1 ppm) and confirms stereochemistry .
  • FT-IR : Stretching frequencies for Zn–N/O bonds (400–600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) validate coordination .
  • XRD : Single-crystal diffraction resolves the octahedral geometry around Zn²⁺, with bond lengths (~2.0–2.2 Å for Zn–O/N) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of (S)-configured intermediates?

  • Chiral auxiliaries (e.g., L-glutamate derivatives) and enantioselective catalysts (e.g., Rh-based) preserve stereochemistry . Asymmetric hydrogenation of prochiral ketones using BINAP ligands achieves >95% enantiomeric excess . Racemization risks are minimized by avoiding strong acids/bases during coupling steps .

Q. What strategies resolve contradictions between in vitro anti-cancer activity and in vivo pharmacokinetic data for this compound?

  • Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • Formulation optimization : Liposomal encapsulation improves cellular uptake .
  • Metabolite tracking : LC-MS/MS identifies active metabolites (e.g., de-methylated derivatives) .
  • PK/PD modeling : Correlate plasma concentration-time profiles with tumor regression in animal models .

Q. How do metal-ligand coordination dynamics influence the compound’s biological activity?

  • Zn²⁺ stabilizes the ligand’s conformation, enhancing binding to folate receptors or enzymes like dihydrofolate reductase . Competitive binding assays (e.g., EDTA chelation) quantify metal dependence . DFT simulations model charge transfer and orbital interactions (e.g., Zn d-orbital hybridization with ligand π-systems) .

Methodological Challenges and Data Analysis

Q. How can researchers address contradictory spectroscopic data in structural assignments?

  • Multi-technique validation : Combine XRD (for absolute configuration) with solid-state NMR to resolve solvent-induced shifts .
  • Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous NMR signals (e.g., distinguishing NH₂ from NH groups) .

Q. What experimental designs optimize synthetic yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, DMF/HoBt/DCC systems achieve >80% yield in amide couplings .
  • Purification : Reverse-phase HPLC removes hydrophobic byproducts; ion-exchange chromatography isolates the zinc complex .

Q. What advanced models predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock/Vina simulates binding to folate receptors (ΔG < −8 kcal/mol indicates high affinity) .
  • MD simulations : Nanosecond-scale trajectories assess stability of Zn²⁺ coordination in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
Reactant of Route 2
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

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